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molecular formula C6H6ClNO B1354690 (3-Chloropyridin-4-YL)methanol CAS No. 79698-53-6

(3-Chloropyridin-4-YL)methanol

Cat. No. B1354690
M. Wt: 143.57 g/mol
InChI Key: ZBVHUTXSYWJSFW-UHFFFAOYSA-N
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Patent
US09040538B2

Procedure details

To a solution of (3-chloropyridin-4-yl)methanol (700 mg, 4.9 mmol) in anhydrous chloroform (15 mL) was added dropwise a solution of phosphorus tribromide (460 μL, 4.9 mmol) in anhydrous chloroform (5 mL) at 0° C. The mixture was stirred for 8 hours at room temperature. The solid was filtered and washed with dichloromethane to afford crude 4-(bromomethyl)-3-chloropyridine, which was used for the next step without further purification; 1H NMR (400 MHz, MeOd4): δ 4.95 (s, 2H), 8.21 (d, J=6.0 Hz, 1H), 8.30 (d, J=6.0 Hz, 1H), 9.09 (s, 1H).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
460 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8]O.P(Br)(Br)[Br:11]>C(Cl)(Cl)Cl>[Br:11][CH2:8][C:7]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
ClC=1C=NC=CC1CO
Name
Quantity
460 μL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 8 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with dichloromethane

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrCC1=C(C=NC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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